N-methyl-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
“N-methyl-4-nitro-2-(trifluoromethyl)aniline” is an organic compound with the linear formula C8H7F3N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used by early discovery researchers .
Synthesis Analysis
The synthesis of “this compound” involves diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It has been used in the synthesis of monoazo dyes .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H7F3N2O2 . The molecular weight of this compound is 220.152 .Chemical Reactions Analysis
“this compound” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It has been used in the synthesis of monoazo dyes .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 220.15 . The boiling point is 262.1°C at 760 mmHg .Scientific Research Applications
Catalytic Hydrogenation and Environmental Applications
Catalytic Hydrogenation : A critical step in the catalytic hydrogenation of nitroarenes, relevant for dyestuff and pharmaceutical industries, involves understanding the electronic structures and reaction mechanisms to design nanostructured catalysts with desired activity and selectivity. Breakthroughs in catalytic technologies, including direct, transfer, photocatalytic, and electrocatalytic hydrogenation, have laid the foundation for large-scale production of anilines and guide the rational design of catalysts for organic transformation reactions (Song et al., 2018).
Environmental Degradation of Nitisinone : Nitisinone's stability and degradation pathways were examined to understand its environmental impact. Stability increases with the pH of the solution, and major degradation products formed under acidic conditions show considerable stability. This contributes to a better understanding of the environmental risks and benefits of its application (Barchańska et al., 2019).
Nitrogen Emissions and Environmental Impact
Nitrous Oxide Emissions : Aquaculture systems are identified as significant anthropogenic sources of nitrous oxide (N2O) emissions, with a global warming potential substantially higher than carbon dioxide. The review estimates future emissions and discusses methods to minimize N2O emission, highlighting the environmental impact of nitrogen-containing compounds (Hu et al., 2012).
Wet Air Oxidation of Nitrogen-containing Compounds : The treatment of toxic nitrogen-containing compounds through Wet Air Oxidation (WAO) processes is reviewed, focusing on Catalytic Wet Air Oxidation (CWAO) of pollutants from chemical and pharmaceutical industries. The review compares CWAO with other oxidation processes and discusses the selectivity towards various by-products and inorganic forms of nitrogen (Oliviero et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-4-nitro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-12-7-3-2-5(13(14)15)4-6(7)8(9,10)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGIICIFPBLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243801 | |
Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-10-5 | |
Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54672-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-nitro-2-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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